molecular formula C13H14O2S B15242922 (4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol

(4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol

Cat. No.: B15242922
M. Wt: 234.32 g/mol
InChI Key: RVJNUMAZGUXFIS-UHFFFAOYSA-N
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Description

(4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

The synthesis of (4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol typically involves the reaction of 4-methoxybenzaldehyde with 5-methylthiophene-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol undergoes various chemical reactions, including:

Scientific Research Applications

(4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets are still under investigation, but it is believed to exert its effects through the modulation of oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

(4-Methoxy-5-methylthiophen-2-yl)-phenylmethanol can be compared with other thiophene derivatives such as:

    Tipepidine: Used as an antitussive agent.

    Tioconazole: An antifungal agent.

    Dorzolamide: Used in the treatment of glaucoma.

    Sertaconazole: Another antifungal agent.

What sets this compound apart is its unique combination of methoxy and methylthiophene groups, which may confer distinct biological and chemical properties .

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

(4-methoxy-5-methylthiophen-2-yl)-phenylmethanol

InChI

InChI=1S/C13H14O2S/c1-9-11(15-2)8-12(16-9)13(14)10-6-4-3-5-7-10/h3-8,13-14H,1-2H3

InChI Key

RVJNUMAZGUXFIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C(C2=CC=CC=C2)O)OC

Origin of Product

United States

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